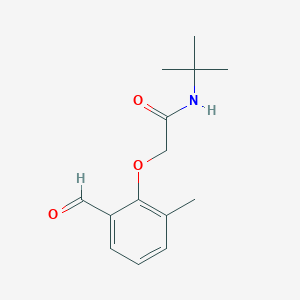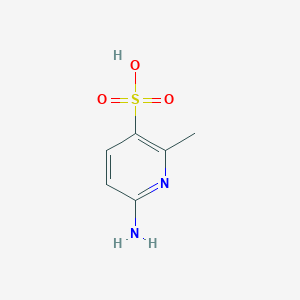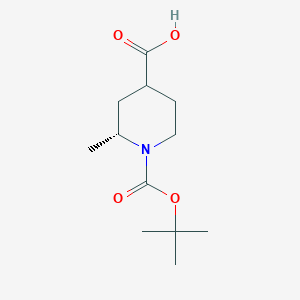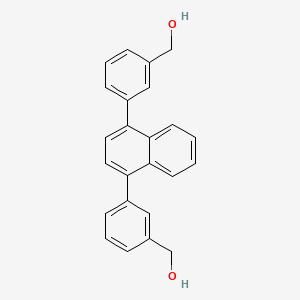
7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate: is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5,6,7,8-tetrahydroquinolin-8-yl acetate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5,6,7,8-Tetrahydroquinolin-8-yl acetate.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its structure can be modified to create analogs that may exhibit specific biological activities .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It may serve as a scaffold for the development of new therapeutic agents targeting various diseases .
Industry: The compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other industrial products .
Mécanisme D'action
The mechanism of action of 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and acetate group may enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydroquinoline: A parent compound without the bromine and acetate groups.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A similar compound with a hydroxyl group instead of an acetate group.
5,6,7,8-Tetrahydroisoquinoline: A structurally related compound with a different ring system.
Uniqueness: 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of both a bromine atom and an acetate group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
(7-bromo-5,6,7,8-tetrahydroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)15-11-9(12)5-4-8-3-2-6-13-10(8)11/h2-3,6,9,11H,4-5H2,1H3 |
Clé InChI |
NBKXPEXZHVCTRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(CCC2=C1N=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12995996.png)








![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B12996053.png)


![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
